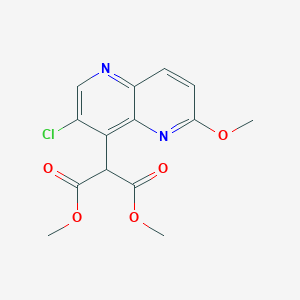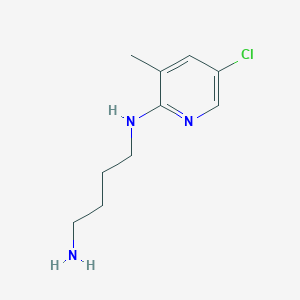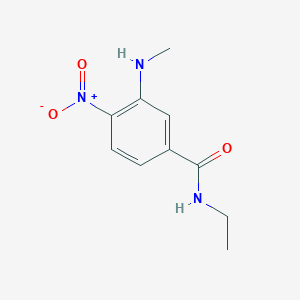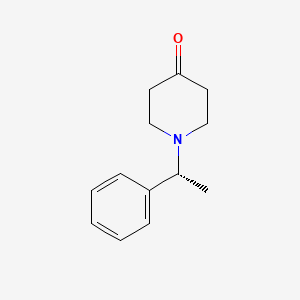
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate is a chemical compound with the molecular formula C14H13ClN2O5 and a molecular weight of 324.72 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves several steps. One common method includes the reaction of 3-chloro-6-methoxy-1,5-naphthyridine with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Comparaison Avec Des Composés Similaires
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate can be compared with other naphthyridine derivatives such as:
2,8-Dimethyl-1,5-naphthyridine: Known for its antimicrobial properties.
2-Hydroxy-6-methyl-1,5-naphthyridine: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H13ClN2O5 |
|---|---|
Poids moléculaire |
324.71 g/mol |
Nom IUPAC |
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate |
InChI |
InChI=1S/C14H13ClN2O5/c1-20-9-5-4-8-12(17-9)10(7(15)6-16-8)11(13(18)21-2)14(19)22-3/h4-6,11H,1-3H3 |
Clé InChI |
MOPDGHDXKDOIGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)


![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)






